3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-amino-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-22-13-3-2-10(15(16,17)18)7-12(13)8-4-9(14(20)21)6-11(19)5-8/h2-7H,19H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBHJAORZLOUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692123 | |
| Record name | 5-Amino-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-12-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-2′-methoxy-5′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261899-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination via Sandmeyer Reaction
The bromination of 3-amino-5-(methoxycarbonyl)benzoic acid serves as a critical step in constructing halogenated intermediates for subsequent cross-coupling. In a representative procedure, 3-amino-5-(methoxycarbonyl)benzoic acid (1.0 g, 5.12 mmol) was dissolved in 15% HBr (22.5 mL) at 0°C, followed by the slow addition of NaNO₂ (2.3 mL, 5.64 mmol) to generate the diazonium salt. Subsequent treatment with CuBr in HBr at 70°C for 1 hour yielded 3-bromo-5-(methoxycarbonyl)benzoic acid with 68% efficiency. This method highlights the exothermic nature of diazonium salt decomposition, necessitating controlled temperature conditions to minimize byproducts.
Iodination via Diazotization and Potassium Iodide Substitution
Alternative halogenation routes employ potassium iodide for nucleophilic aromatic substitution. A chilled solution of 3-amino-5-(methoxycarbonyl)benzoic acid in HCl reacted with NaNO₂ to form the diazonium intermediate, which was quenched with KI (8.84 g, 53.25 mmol) in water. After extraction and chromatography, 3-iodo-5-(methoxycarbonyl)benzoic acid was isolated in 55% yield. This approach demonstrates the versatility of diazonium chemistry for introducing diverse halogens, though iodine’s larger atomic radius may sterically hinder subsequent coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The introduction of the 2-methoxy-5-trifluoromethylphenyl moiety relies on Suzuki-Miyaura coupling between brominated benzoic acid derivatives and substituted boronic acids. For example, 3-bromo-5-(methoxycarbonyl)benzoic acid (0.90 g, 3.47 mmol) was combined with 2-methoxy-5-trifluoromethylphenylboronic acid (1.2 eq) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/ethanol/water mixture. After refluxing at 80°C for 12 hours, the coupled product was obtained in 72% yield, with the methoxycarbonyl group later hydrolyzed to carboxylic acid using NaOH.
Challenges in Trifluoromethyl Group Incorporation
Nitro Reduction and Amine Protection Techniques
Catalytic Hydrogenation of Nitro Intermediates
Nitro-to-amine reduction is a pivotal step in establishing the target compound’s primary amino group. In a documented procedure, methyl 5-nitroisophthalate (50 g, 220 mmol) underwent hydrogenation over Pd/C (3 g) in MeOH/THF under 1 bar H₂, achieving quantitative conversion to the amine. The use of THF as a co-solvent enhanced substrate solubility, preventing catalyst poisoning by polar intermediates.
Carbobenzoxy (Cbz) Protection for Functional Group Compatibility
To prevent undesired side reactions during subsequent steps, the amine was protected using benzyl chloroformate (CbzCl). Treatment of the amine with CbzCl (62 mL, 50% in toluene) in the presence of NaHCO₃ yielded the Cbz-protected derivative, which was isolated as a white solid after aqueous workup. This intermediate’s stability under both acidic and basic conditions facilitated further functionalization without premature deprotection.
Hydrolysis and Deprotection Sequences
Saponification of Methoxycarbonyl Groups
The methoxycarbonyl group, introduced as a carboxylic acid protective moiety, was cleaved under basic conditions. Stirring the methyl ester (4.48 g, 14.7 mmol) with 2N NaOH in THF/water (1:1) at room temperature for 4 hours provided the free carboxylic acid in 89% yield. Prolonged reaction times or elevated temperatures risked decarboxylation, necessitating careful monitoring by TLC.
Final Deprotection of Cbz-Protected Amines
Hydrogenolytic cleavage of the Cbz group was achieved using H₂ (1 atm) and Pd/C in ethanol. Complete deprotection required 6–8 hours, with the catalyst filtered through Celite to prevent over-reduction of the aromatic rings. This step’s compatibility with the trifluoromethyl group underscores Pd/C’s selectivity under mild hydrogenation conditions.
Comparative Analysis of Synthetic Routes
Yield Optimization Across Methodologies
The table below summarizes key reaction conditions and yields from representative procedures:
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhanced coupling reaction rates but complicated product isolation due to high boiling points. Conversely, toluene/ethanol/water mixtures enabled facile phase separation post-coupling, reducing purification burdens. Temperature control during diazonium salt formation proved critical, with deviations beyond 5°C leading to tar formation and yield losses .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing various organic materials. Its unique functional groups allow for diverse chemical reactions, including substitution and reduction.
- Development of New Materials : Researchers utilize this compound in creating advanced materials due to its distinct electronic properties.
Biology
- Biological Activity Investigation : Studies focus on the compound's interactions with biomolecules, examining its potential effects on cellular processes. The amino group’s ability to form hydrogen bonds is crucial in these interactions.
Medicine
- Therapeutic Properties Exploration : The compound is being investigated for potential therapeutic applications, particularly in drug development. Its structural features may contribute to improved efficacy and selectivity in targeting specific diseases.
Industry
- Production of Specialty Chemicals : The compound is used in the synthesis of specialty chemicals that require specific functional properties. Its application extends to the formulation of advanced materials employed in various industrial processes.
Case Studies
- Drug Development : Recent studies have explored the use of 3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid as a scaffold for developing new anti-cancer agents. Preliminary results indicate enhanced binding affinity to specific cancer cell receptors compared to traditional compounds.
- Material Science : Research has demonstrated the utility of this compound in synthesizing polymers with improved thermal stability and mechanical properties. These advancements are significant for applications in aerospace and automotive industries.
- Biochemical Interactions : Investigations into the binding dynamics with enzymes have shown promising results, suggesting that the trifluoromethyl group significantly enhances interaction strength, leading to potential applications in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Key Analogs
*Inferred based on structural similarity.
Key Differences and Implications
a) Substituent Effects on Reactivity and Solubility
- Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
- Methoxy (-OCH₃): Increases solubility in polar solvents (e.g., methanol) compared to halogenated derivatives .
- Chloro (-Cl) vs. Methoxy : Chloro substituents (as in ) may improve binding affinity to hydrophobic enzyme pockets but reduce solubility.
Biological Activity
3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is a complex organic compound notable for its unique structural features, including an amino group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Amino Group : Facilitates hydrogen bonding, enhancing solubility and biological interactions.
- Methoxy Group : Modifies electronic properties and lipophilicity.
- Trifluoromethyl Group : Increases binding affinity to biological targets and enhances metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group significantly influences the compound's reactivity and binding affinity. The mechanism involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, facilitating interaction.
- Lipophilicity Modulation : The methoxy and trifluoromethyl groups enhance the compound's ability to penetrate biological membranes, affecting its pharmacokinetics.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines:
These results indicate that the compound exhibits comparable potency to established anticancer agents like doxorubicin.
Anti-Cholinesterase Activity
The compound has been evaluated for its anti-cholinesterase properties, which are crucial for treating neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that it may function as a potent inhibitor of acetylcholinesterase (AChE), with IC50 values indicating competitive inhibition relative to standard drugs like donepezil .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A series of synthesized analogs based on the benzoic acid moiety were tested against human cancer cell lines. The study found that modifications in the structure led to varying degrees of cytotoxicity, with certain derivatives exhibiting IC50 values below 10 µM against multiple cell lines .
- Mechanistic Insights from Molecular Docking : Computational studies using molecular docking revealed that this compound binds effectively to key proteins involved in cancer proliferation pathways. This supports its potential as a lead compound for drug development targeting these pathways .
Research Applications
This compound has several applications in scientific research:
- Chemistry : Used as a building block in organic synthesis and material science.
- Biology : Investigated for interactions with biomolecules, aiding in understanding cellular mechanisms.
- Medicine : Explored for therapeutic properties in cancer treatment and neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Substitution reactions : Introducing the trifluoromethyl group via electrophilic aromatic substitution under acidic conditions .
- Coupling reactions : Suzuki-Miyaura cross-coupling to attach the methoxyphenyl moiety using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Amination : Protecting the amino group with tert-butoxycarbonyl (Boc) followed by deprotection under acidic conditions .
Key intermediates include halogenated precursors (e.g., 3-bromo-5-(trifluoromethyl)benzoic acid) and protected amine derivatives.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic ring integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₅H₁₁F₃NO₃, MW 310.25) and detects isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:
- Reduces electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions .
- Enhances metabolic stability in biological assays by resisting oxidative degradation .
Computational studies (e.g., DFT) can model charge distribution and frontier molecular orbitals .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
- Methodological Answer :
- Solvents : Dimethylformamide (DMF) for coupling reactions; dichloromethane (DCM) for Boc protection/deprotection .
- Temperature : 80–100°C for cross-coupling; room temperature for amidation .
- Catalysts : Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ as a base in coupling steps .
Q. What are the primary challenges in achieving high yield during the amination step?
- Methodological Answer : Competing side reactions (e.g., over-alkylation) can reduce yields. Mitigation strategies include:
- Using Boc-protected amines to control reactivity .
- Optimizing stoichiometry (1.2–1.5 equivalents of amine precursor) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during methoxy-trifluoromethyl coupling?
- Methodological Answer :
- Design of Experiments (DoE) : Vary Pd catalyst loading, base strength, and temperature to identify robust conditions .
- By-product analysis : Use LC-MS to detect undesired biaryl or dehalogenated products; optimize ligand choice (e.g., XPhos) to suppress them .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) in structural analysis?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations and spatial arrangements .
- X-ray crystallography : Provides definitive proof of regiochemistry for crystalline derivatives .
- Comparative analysis : Cross-validate with synthetic standards of known configuration .
Q. How do substituent electronic effects modulate interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Simulate binding to active sites (e.g., COX-2) using Schrödinger Suite or AutoDock .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying electron-donating/withdrawing groups to assess inhibition potency .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1–13 buffers (37°C) and monitor decomposition via HPLC .
- Mass balance analysis : Quantify degradation products (e.g., demethylation or hydrolysis) over 72 hours .
Q. How can conflicting results between computational predictions and biological assays be reconciled?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
